molecular formula C26H24N4O3 B2476053 1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1797352-03-4

1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No. B2476053
M. Wt: 440.503
InChI Key: PBJOKSGQFPDBPT-UHFFFAOYSA-N
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Description

The compound “1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea” is a complex organic molecule. It contains a benzhydryl group, a pyrazol group, a urea group, and a 2,3-dihydrobenzo[b][1,4]dioxin group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The exact structure would depend on the specific synthetic route used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the urea group might participate in acid-base reactions, while the benzhydryl and pyrazol groups might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like urea could impact its solubility in different solvents .

Scientific Research Applications

Multicomponent Synthesis

In synthetic chemistry, derivatives similar to the urea compound have been explored for their utility in multicomponent reactions. For instance, compounds utilizing urea as a catalyst have been employed in the facile and one-pot synthesis of pharmaceutically relevant molecules such as 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This methodology offers an eco-friendly, highly efficient route to synthesize diverse and functionalized heterocycles at room temperature, highlighting the potential of urea derivatives in facilitating novel synthetic pathways (Brahmachari & Banerjee, 2014).

Biological Activity

The search for new biological activities is a constant endeavor in medicinal chemistry. Compounds structurally related to 1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea have been investigated for their potential biological effects. For example, phenolic derivatives from natural sources showing weak activity against the chemokine receptor CCR5 have been identified, pointing towards the ongoing exploration of complex urea derivatives in the discovery of new therapeutic agents (Cao et al., 2003).

Material Science and Catalysis

The structural motifs present in 1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea are also relevant in material science and catalysis. Research has demonstrated the utilization of urea derivatives in the synthesis of low molecular weight hydrogelators, where the rheology and morphology of gels can be tuned through the careful selection of anions. This showcases the compound's potential application in developing new materials with specific physical properties (Lloyd & Steed, 2011).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under different conditions, or investigating its biological activity .

properties

IUPAC Name

1-benzhydryl-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-26(29-25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-21-15-27-30(16-21)17-22-18-32-23-13-7-8-14-24(23)33-22/h1-16,22,25H,17-18H2,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJOKSGQFPDBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea

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